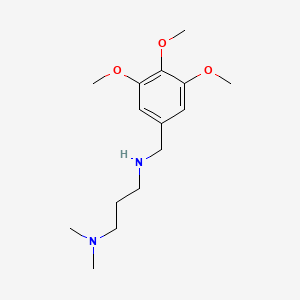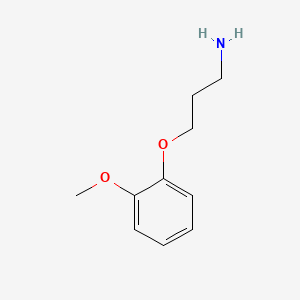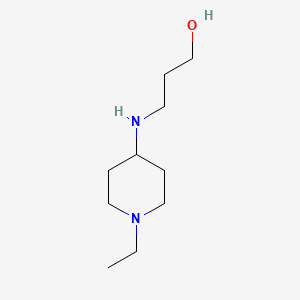
Allyl-(2-fluoro-benzyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl-(2-fluoro-benzyl)-amine is a compound that can be categorized within the class of fluorinated benzo-fused bicyclic homoallylic amines. These compounds are of interest due to their potential applications in pharmaceuticals and materials science, where the introduction of fluorine atoms can significantly alter the physical, chemical, and biological properties of organic molecules.
Synthesis Analysis
The synthesis of enantiomerically enriched fluorinated benzo-fused bicyclic homoallylic amines, which are structurally related to Allyl-(2-fluoro-benzyl)-amine, has been achieved through an asymmetric allylation/ring-closing metathesis (RCM) sequence. This process involves the use of α-trifluoromethylstyrene derivatives as key intermediates, which are synthesized using microwave radiation. The presence of fluorine atoms is known to have a deactivating effect, which has been highlighted in comparative studies .
Another synthetic approach for amine derivatives, which could be applicable to the synthesis of Allyl-(2-fluoro-benzyl)-amine, is the three-component synthesis using benzylic and allylic alcohols as N-alkylating agents. This method avoids the preactivation of alcohol hydroxy groups and proceeds in the absence of external catalysts and additives. The reaction utilizes acyl chlorides and hexamethyldisilazane (HMDS), with by-product TMSCl and its decomposition into HCl promoting the reaction .
Molecular Structure Analysis
The molecular structure of Allyl-(2-fluoro-benzyl)-amine would be characterized by the presence of an allyl group attached to a benzyl amine moiety that is further substituted with a fluorine atom at the ortho position. The fluorine atom's electronegativity and small size allow it to influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of compounds similar to Allyl-(2-fluoro-benzyl)-amine can be explored through palladium-catalyzed allylalkynylation of benzynes. This reaction involves the in situ generation of benzynes from 2-(trimethylsilyl)aryl triflates and cesium fluoride, followed by a reaction with allylic chlorides and alkynylstannanes. The result is the formation of 1-allyl-2-alkynylbenzenes, which suggests that the allyl-(2-fluoro-benzyl)-amine could also participate in similar palladium-catalyzed reactions to yield variously substituted products .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of Allyl-(2-fluoro-benzyl)-amine are not detailed in the provided papers, we can infer that the presence of the fluorine atom would likely increase the compound's lipophilicity and could affect its boiling point, stability, and reactivity. The allyl group may also contribute to the molecule's ability to undergo various chemical reactions, including nucleophilic addition or participation in cycloaddition reactions.
Scientific Research Applications
Three-Component Synthesis of Amine Derivatives
A novel synthetic route involves the direct employment of benzylic and allylic alcohols as N-alkylating agents, avoiding the preactivation of alcohols. This by-product-catalyzed three-component synthesis produces amine derivatives from benzylic and allylic alcohols, acyl chlorides, and hexamethyldisilazane, demonstrating the utility of allylic and benzylic compounds in amide (carbamates or sulfonamides) synthesis without external catalysts or additives (Hai‐Hua Li, Dejun Dong, & S. Tian, 2008).
Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination
This research showcases a mild, amide-directed fluorination process of benzylic, allylic, and unactivated C-H bonds mediated by iron. The process demonstrates a broad substrate scope and functional group tolerance, indicating the role of allylic and benzylic compounds in fluorination reactions without noble metal additives (Brian J. Groendyke, Deyaa I. AbuSalim, & S. Cook, 2016).
Selective Alkylation of Protic Nucleophiles
A study on the efficient benzylic and allylic alkylation of protic carbon and sulfur nucleophiles with sulfonamides through double Lewis acid catalyzed cleavage of sp3 carbon-nitrogen bonds at room temperature. This method allows the coupling of a broad range of tosyl-activated benzylic and allylic amines with protic nucleophiles, offering a pathway for creating diversely functionalized products (Cong Liu, Man‐Bo Li, Cui‐Feng Yang, & S. Tian, 2009).
Transition Metal Catalysis and Nucleophilic Fluorination
Research in nucleophilic fluorination using transition metal catalysis with fluoride sources for the preparation of fluorinated pharmaceuticals and agrochemicals. This encompasses catalytic nucleophilic fluorination of aryl triflates, alkynes, allylic halides, esters, and more, highlighting the importance of allylic and benzylic compounds in the development of fluorinated targets (C. Hollingworth & V. Gouverneur, 2012).
Zinc-Mediated Allylation and Alkylation of Aminals
A method involving the alkylation of aminals with organozinc reagents derived from allyl bromide and benzyl bromide demonstrates the efficiency of zinc-mediated reactions in the presence of TMSCl and diisopropylamine for synthesizing antispasmodic compounds, showing the versatility of allylic and benzylic reagents in synthetic chemistry (B. Hatano, K. Nagahashi, & T. Kijima, 2008).
Safety And Hazards
Future Directions
The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015 . The future development trends of fluorinated compounds are also outlined . Hopefully, this review will help researchers to understand the significance of enzymatic methods for the synthesis of fluorinated compounds and find or create excellent fluoride synthase in future research .
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-2-7-12-8-9-5-3-4-6-10(9)11/h2-6,12H,1,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDCZMFWIHVJIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=CC=C1F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390053 |
Source


|
| Record name | Allyl-(2-fluoro-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl-(2-fluoro-benzyl)-amine | |
CAS RN |
626218-15-3 |
Source


|
| Record name | Allyl-(2-fluoro-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid](/img/structure/B1306410.png)
![6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1306413.png)

